molecular formula C21H26ClN5O5 B13782960 Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester CAS No. 68214-66-4

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester

Cat. No.: B13782960
CAS No.: 68214-66-4
M. Wt: 463.9 g/mol
InChI Key: BASKGNLLUQTLND-UHFFFAOYSA-N
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Description

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a carbamic acid ester group, an azo linkage, and various substituents that contribute to its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester typically involves multiple steps. The process begins with the preparation of the azo compound through the diazotization of 2-chloro-4-nitroaniline followed by coupling with 5-(diethylamino)phenol. The resulting azo compound is then reacted with ethyl chloroformate to form the carbamic acid ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester involves its interaction with specific molecular targets. The azo linkage and carbamic acid ester group play crucial roles in its reactivity. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, N-(2-chloro-4-nitrophenyl)-, 4-nitrophenyl ester
  • 2-Chloro-4-nitrophenyl azo derivatives

Uniqueness

Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68214-66-4

Molecular Formula

C21H26ClN5O5

Molecular Weight

463.9 g/mol

IUPAC Name

2-ethoxyethyl N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C21H26ClN5O5/c1-4-26(5-2)15-7-10-19(20(14-15)23-21(28)32-12-11-31-6-3)25-24-18-9-8-16(27(29)30)13-17(18)22/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,28)

InChI Key

BASKGNLLUQTLND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)OCCOCC

Origin of Product

United States

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